4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone
Description
Properties
IUPAC Name |
1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(17)8-13-4-6-14(7-5-13)18-9-15-11(2)16-19-12(15)3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLMZKPNBGKNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone typically involves the reaction of 3,5-dimethylisoxazole with a suitable phenyl acetone derivative. One common method includes the use of a base-catalyzed reaction where the phenyl acetone derivative is treated with 3,5-dimethylisoxazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s key differentiator is its acetone (ketone) group. Comparisons with analogs highlight how functional groups influence properties and applications:
Biological Activity
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.
The synthesis of this compound involves the reaction of 3,5-dimethylisoxazole with phenolic compounds to yield the desired acetone derivative. The chemical structure can be represented as follows:
This compound features a methoxy group attached to a phenyl ring and an isoxazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the isoxazole structure exhibit significant antimicrobial properties. For instance, derivatives of 3,5-dimethylisoxazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.8 to 39.0 µg/mL, indicating strong antibacterial potential.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using the DPPH assay. This compound demonstrated significant radical scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid . Such properties suggest its potential use in preventing oxidative stress-related diseases.
Hemorheological Effects
Research has indicated that this compound exhibits notable hemorheological activity, which may be beneficial in conditions affecting blood flow and viscosity . This property is particularly relevant for developing therapies for cardiovascular diseases.
Study 1: Antibacterial Properties
In a controlled study examining the antibacterial effects of various isoxazole derivatives, this compound was found to inhibit bacterial growth effectively. The study reported MIC values lower than those of traditional antibiotics, suggesting its potential as a novel antibacterial agent .
Study 2: Antioxidant Efficacy
A comparative analysis of several isoxazole derivatives revealed that this compound exhibited superior antioxidant activity. The findings highlighted its potential application in formulations aimed at combating oxidative stress .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 229.27 g/mol |
| Antibacterial MIC | 7.8 - 39.0 µg/mL |
| Antioxidant IC50 | Comparable to ascorbic acid |
| Hemorheological Activity | Significant |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
